Cesium 2-((tert-butoxycarbonyl)amino)acetate
Description
Significance of N-Protected Amino Acids as Synthetic Building Blocks
Amino acids are bifunctional molecules, containing both a nucleophilic amino group and an electrophilic carboxylic acid group. This dual reactivity, while essential for their biological function, presents a challenge in chemical synthesis, as it can lead to uncontrolled polymerization or other unwanted side reactions. To overcome this, chemists employ "protecting groups" to temporarily block one of the functional groups, thereby directing the reactivity of the amino acid.
The tert-butoxycarbonyl (Boc) group is one of the most common N-protecting groups used in peptide synthesis. nih.gov By converting the reactive amine into a carbamate (B1207046), the Boc group renders it non-nucleophilic under many reaction conditions. This protection allows for the selective activation and reaction of the carboxylic acid group, enabling the stepwise and controlled formation of peptide bonds. academicjournals.org The use of N-protected amino acids is fundamental to methodologies like solid-phase peptide synthesis (SPPS), which has revolutionized the creation of peptides for research and pharmaceutical applications. nih.gov These protected building blocks ensure that complex peptide chains can be assembled in a specific, predetermined sequence.
Overview of Cesium Salts in Chemical Synthesis
Cesium salts have gained significant traction in organic synthesis due to a phenomenon often referred to as the "cesium effect." This term encapsulates the numerous advantages observed when cesium salts are used as bases or reagents, which include shorter reaction times, higher product yields, milder reaction conditions, and often simplified work-up procedures. researchgate.net Commonly used cesium compounds include cesium carbonate (Cs₂CO₃), cesium fluoride (B91410) (CsF), and cesium hydroxide (B78521) (CsOH). researchgate.net
The beneficial properties of cesium are attributed to the large ionic radius and low charge density of the Cs⁺ cation. In organic solvents, cesium salts are often more soluble and exist as "naked" or poorly solvated anions, which are more reactive. This enhanced reactivity allows reactions to proceed more efficiently than with smaller alkali metal salts like those of sodium or potassium. researchgate.net Cesium bases are particularly effective in promoting various chemical transformations, including palladium-catalyzed cross-coupling reactions and, notably, nucleophilic substitution reactions such as N-alkylation and O-alkylation. researchgate.netnih.gov
Specific Context of Cesium 2-((tert-butoxycarbonyl)amino)acetate within Modern Organic Synthesis
This compound, also known as Boc-glycine cesium salt, is a specialized reagent that combines the features of an N-protected amino acid with the advantages of a cesium salt. chemimpex.comscbt.com This compound is a derivative of glycine (B1666218), the simplest amino acid, where the amino group is protected by a Boc group and the carboxylic acid is deprotonated to form a cesium carboxylate.
The primary advantages of this compound stem from its unique structure. The cesium salt form significantly improves its solubility in organic solvents compared to the corresponding carboxylic acid or other alkali metal salts, which facilitates its handling and application in a wider range of reaction conditions. chemimpex.com It serves as a key building block in the synthesis of peptides and peptidomimetics, which are compounds designed to mimic natural peptides but with improved stability or bioavailability. chemimpex.comresearchgate.net
A critical application of this reagent is in the synthesis of N-alkylated amino acids, which are important components of many peptidomimetics. Research has demonstrated that cesium bases are highly effective at promoting the mono-N-alkylation of primary amines while suppressing the common side reaction of overalkylation (the formation of tertiary amines). nih.gov This high chemoselectivity is a manifestation of the "cesium effect." When this compound or related amino acid derivatives are used in the presence of a cesium base, they can undergo clean and efficient mono-alkylation, affording secondary amines exclusively. nih.gov This method provides a powerful tool for creating modified peptide backbones with wide applications in drug discovery. nih.govthieme-connect.de
Interactive Data Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | Boc-glycine cesium salt, Cesium Boc-glycinate |
| Molecular Formula | C₇H₁₂NO₄Cs |
| Molecular Weight | 307.09 g/mol |
Interactive Data Table 2: Research Findings on Cesium-Promoted N-Alkylation of Glycine Derivatives
The following table, based on findings related to the "cesium effect," illustrates the high chemoselectivity for mono-N-alkylation of a glycine ester (a closely related substrate) when using a cesium base compared to other bases. This highlights the utility of cesium in achieving specific synthetic outcomes relevant to this compound.
| Base | Solvent | Product | Yield of Mono-alkylated Product | Notes |
| CsOH | DMF | N-benzyl glycine ethyl ester | High (>90%) | Demonstrates high chemoselectivity for the desired secondary amine. nih.gov |
| KOH | DMF | Mixture of products | Lower / Mixture | Leads to significant overalkylation (tertiary amine formation). |
| NaH | DMF | Mixture of products | Lower / Mixture | Less selective compared to the cesium base. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
cesium;2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.Cs/c1-7(2,3)12-6(11)8-4-5(9)10;/h4H2,1-3H3,(H,8,11)(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICFWCXESOWLSS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)[O-].[Cs+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12CsNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of Cesium 2 Tert Butoxycarbonyl Amino Acetate in Organic Transformations
Role of the Cesium Cation in Promoting Chemical Reactions
The beneficial impact of cesium salts on the efficiency and rates of organic reactions, often termed the "cesium effect," is well-documented. nih.govemory.edu The large ionic radius and high electropositivity of the cesium cation (Cs⁺) are central to its ability to influence reaction pathways. nih.govbritannica.com
The cesium cation's effectiveness in promoting reactions is largely attributed to its ability to coordinate with oxygen-containing functional groups in reactants. acs.orgnih.gov Unlike smaller alkali metal cations, the large size and lower charge density of cesium allow for more flexible and unique coordination geometries. nih.govnih.gov This coordination acts as a pre-organization step, bringing substrates into close proximity and facilitating subsequent reactions. acs.orgnih.govacs.org
Computational and spectroscopic studies have provided insight into the nature of these interactions. In reactions involving carboxylates, the cesium cation can form distinct ion pairs. rsc.orgresearchgate.net Molecular dynamics simulations suggest that cesium cations tend to form solvent-separated or solvent-shared ion pairs with carboxylate groups. researchgate.net This interaction is pH-dependent; at a pH of 4.5, the affinity of cations to a carboxylic acid moiety follows the order Cs⁺ > Na⁺ > Li⁺, an order which is reversed at a pH of 9. rsc.orgresearchgate.net This specific ion-pairing can alter the conformation of transition states, thereby directing the reaction toward a specific outcome. For instance, studies have shown that a cesium-coordinated species can favor an attack at an ester carbon over a ketone carbonyl, a selectivity not observed with sodium ions. nih.gov This effect is attributed to metal ion-specific conformational accommodation in the transition state. nih.gov
A scale of cesium cation affinity (CsCA) for various cesium carboxylates has been established through kinetic methods and density functional theory (DFT), providing a quantitative measure of the strength of this bonding. researchgate.net
The coordination of the cesium cation to the carboxylate anion of a compound like Cesium 2-((tert-butoxycarbonyl)amino)acetate plays a crucial role in activating it for nucleophilic attack. Gas-phase studies using tandem mass spectrometry have demonstrated that the ligation of Cs⁺ significantly lowers the collisional activation energy required for the decarboxylation of carboxylate ions compared to the bare anions. nih.govresearchgate.net DFT calculations support these experimental findings, confirming that cesium cation coordination assists in activating the carboxylate group. researchgate.netnih.govresearchgate.net
By acting as a mild Lewis acid, the cesium ion coordinates with the oxygen atoms of the carboxylate, effectively increasing the electrophilicity of the carbonyl carbon. acs.org This coordination enhances the nucleophilic reactivity of the species involved in the subsequent bond-forming steps. In palladium-catalyzed reactions, for example, cesium salts can act as a bridge between a carboxylate and the metal center, stabilizing key intermediates and facilitating the catalytic cycle. acs.org
Reaction Mechanisms Involving this compound
The unique properties of the cesium cation are harnessed in various organic transformations. One of the most significant applications for cesium carboxylates, including N-protected amino acid salts like this compound, is in direct amidation reactions.
Cesium salts, particularly cesium carbonate, have been shown to be highly effective promoters for the direct amidation of unactivated esters with amino alcohols and other amines, proceeding without the need for transition-metal catalysts or traditional coupling reagents. acs.orgacs.orgresearchgate.net This methodology allows for the synthesis of peptides and other amide-containing molecules in high yields under mild conditions. acs.orgnih.gov
The table below summarizes the results from a study on cesium carbonate-promoted direct amidation between an N-Boc protected amino acid methyl ester and serine methyl ester, demonstrating the efficiency of this method.
| Entry | Base Promoter (mol %) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Cs₂CO₃ (50) | DMF | 24 | 78 |
| 2 | K₂CO₃ (50) | DMF | 24 | <5 |
| 3 | Na₂CO₃ (50) | DMF | 24 | <5 |
| 4 | Cs₂CO₃ (50) | DMF/MeCN (1:3) | 6.5 | 87 |
| 5 | Cs₂CO₃ (20) | DMF/MeCN (1:3) | 6.5 | 64 |
| 6 | None | DMF/MeCN (1:3) | 24 | 5 |
Data adapted from a study on Cs₂CO₃-promoted amidation. nih.gov
A plausible mechanism for these direct amidation reactions hinges on the coordinating ability of the cesium cation. acs.orgacs.org The proposed mechanism involves the cesium ion coordinating to oxygen-containing groups in both the ester and the amine nucleophile (especially in the case of amino alcohols). acs.orgnih.govnih.gov This coordination brings the reactive centers of the two substrates into proximity, facilitating a nucleophilic attack. acs.orgacs.org This "proximity-driven acyl transfer" is a key feature of the proposed pathway. researchgate.netnih.gov The reaction is believed to proceed through an intramolecular transacylation, leading to the formation of the amide bond and the release of the alcohol leaving group. acs.org The presence of a hydroxyl group on the amine nucleophile has been found to be critical for the success of the reaction, further supporting the coordination-driven mechanism. acs.orgresearchgate.netnih.gov
A significant advantage of cesium-promoted direct amidation, particularly in peptide synthesis, is the preservation of stereochemical integrity. researchgate.net Studies have consistently shown that these reactions proceed with no racemization for the majority of naturally occurring amino acid substrates. acs.orgacs.orgnih.gov The mild reaction conditions and the organized, pre-complexed transition state facilitated by the cesium cation are thought to be responsible for preventing the loss of stereochemical purity at the chiral centers of the amino acid derivatives. acs.orgresearchgate.net This makes the use of this compound and similar reagents a valuable tool for the synthesis of stereochemically pure peptides and other chiral amides. researchgate.net
Umpolung Amide Synthesis (UmAS) Applications
This compound serves as a key reagent in the domain of Umpolung Amide Synthesis (UmAS), a strategy that inverts the conventional reactivity of synthons for amide bond formation. In traditional methods, a nucleophilic amine attacks an electrophilic carbonyl compound. UmAS, however, employs a nucleophilic acyl donor and an electrophilic amine acceptor, offering a distinct advantage for the synthesis of complex amides, particularly those prone to racemization. nih.gov The use of cesium salts, such as cesium carbonate and by extension this compound, has been noted to be advantageous in these transformations. nih.gov
The core principle of Umpolung Amide Synthesis involves the generation of a nucleophilic acyl anion equivalent, which subsequently reacts with an electrophilic amine species. In this context, α-halo nitroalkanes are frequently used as precursors to the acyl donor. nih.gov The reaction is typically initiated by a base, which deprotonates the α-halo nitroalkane to form a nitronate intermediate. This nitronate acts as the crucial nucleophilic carbonyl surrogate.
The role of this compound in this process is twofold. Firstly, the acetate (B1210297) moiety can act as a base to facilitate the formation of the nitronate from the α-halo nitroalkane. Secondly, the cesium cation is believed to play a significant role in stabilizing the reactive intermediates and promoting the subsequent steps of the reaction. While the precise mechanism can vary depending on the specific substrates and conditions, a general pathway involves the reaction of the nitronate with an electrophilically activated amine.
A proposed mechanistic sequence is as follows:
Nitronate Formation: The basic component of the cesium salt abstracts a proton from the α-carbon of the α-halo nitroalkane, generating a cesium nitronate.
Reaction with Electrophilic Amine: The nitronate then engages with an electrophilic amine derivative.
Intermediate Formation and Rearrangement: This leads to the formation of an intermediate which, through a series of steps, ultimately rearranges and hydrolyzes to yield the final amide product.
The table below summarizes the key components and their proposed roles in the UmAS facilitated by a cesium salt.
| Component | Role | Description |
| α-Halo Nitroalkane | Acyl Donor Precursor | Provides the carbon framework for the carbonyl group of the resulting amide. |
| This compound | Base and Cation Source | The acetate component acts as a base to form the nitronate, while the cesium cation may stabilize intermediates. |
| Electrophilic Amine | Amine Source | An amine that has been rendered electrophilic, reversing its typical nucleophilic character. |
A significant challenge in conventional amide synthesis, especially when dealing with α-chiral carboxylic acids or amines, is the risk of epimerization at the stereogenic center. This loss of stereochemical integrity is often promoted by the basic conditions and elevated temperatures used in many coupling protocols. nih.gov
Umpolung Amide Synthesis has emerged as a powerful strategy to circumvent this issue, and it is frequently described as an "epimerization-free" method. nih.gov The mild reaction conditions and the unique mechanistic pathway of UmAS contribute to the preservation of stereochemistry. The use of cesium bases, including cesium carbonate, has been shown to be particularly effective in this regard. nih.gov
The avoidance of epimerization in UmAS can be attributed to the fact that the α-carbon of the amino acid derivative is not subjected to harsh basic conditions that would facilitate deprotonation and subsequent racemization. In the UmAS strategy, the chirality is typically located on the amine component, which is not deprotonated at the stereocenter during the course of the reaction.
The following table presents a conceptual comparison of stereochemical outcomes in conventional versus Umpolung Amide Synthesis.
| Method | Stereochemical Integrity | Reason |
| Conventional Amide Synthesis | Prone to Epimerization | Activation of the carboxylic acid can lead to the formation of enolates or other intermediates that racemize under basic or harsh conditions. |
| Umpolung Amide Synthesis (UmAS) | High Stereoretention | The stereocenter of the amino acid component is not subjected to conditions that promote deprotonation and loss of stereochemical information. nih.gov |
Research has demonstrated that even for substrates that are highly susceptible to racemization, such as aryl glycines, UmAS provides a viable route to the desired amide products with high enantiopurity. nih.govnih.gov
Carbamate (B1207046) and Carbonate Formation Reactions
Cesium salts, particularly cesium carbonate, have been effectively utilized to promote the synthesis of carbamates and carbonates. nih.govorganic-chemistry.org These reactions typically involve the coupling of an alcohol or amine with a source of the carbonyl group. Given the reactivity profile of cesium salts, this compound can be envisioned to participate in similar transformations, potentially acting as both a base and a source of the Boc-protected amino acid moiety.
In a typical cesium-promoted carbamate synthesis, an amine reacts with a carbonyl source, such as carbon dioxide, and an alkyl halide in the presence of a cesium base. organic-chemistry.org The cesium cation is thought to facilitate the reaction by activating the reactants.
A plausible application of this compound in this context would be in reactions where the incorporation of a Boc-glycinate unit is desired. For example, it could react with an alcohol in the presence of a suitable activating agent to form an ester-linked carbamate derivative.
The table below illustrates a generalized scheme for cesium-promoted carbamate formation.
| Reactant 1 | Reactant 2 | Cesium Salt | Product |
| Amine | Carbon Dioxide + Alkyl Halide | Cesium Carbonate | Carbamate organic-chemistry.org |
| Alcohol | CO₂ Linker on Solid Support | Cesium Carbonate | Carbonate nih.gov |
Decarboxylative Processes in Alkylamine Synthesis
Decarboxylative cross-coupling reactions have become a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Cesium salts have been shown to mediate such transformations effectively. Specifically, the intramolecular decarboxylative synthesis of alkylamines from alkanoyloxycarbamates can be achieved in the presence of cesium carbonate. acs.org
This type of reaction suggests that this compound could potentially undergo decarboxylation under thermal or catalytic conditions to generate a nucleophilic intermediate. This intermediate could then be trapped by an electrophile to form a new carbon-nitrogen bond, providing a pathway to alkylamines. The tert-butoxycarbonyl (Boc) group is a well-known protecting group for amines and is stable under many reaction conditions, yet can be removed under acidic conditions.
The general transformation involves the loss of carbon dioxide from a carboxylic acid salt, leading to the formation of a carbanionic species that can then participate in further reactions. The efficiency of this process is often influenced by the stability of the resulting carbanion and the nature of the cation.
The following table summarizes the key features of a cesium-mediated decarboxylative amination reaction. acs.org
| Substrate | Reagent | Conditions | Product Type | Yields |
| Alkanoyloxycarbamates | Cesium Carbonate | Acetonitrile (B52724), 100 °C | Alkylamines | Good to excellent acs.org |
This reactivity profile opens up the possibility of using this compound as a precursor in decarboxylative reactions for the synthesis of more complex amine-containing molecules.
Advanced Applications in Complex Organic Synthesis
Role in Peptide Synthesis Methodologies
The synthesis of peptides, whether in solution or on a solid support, is a cornerstone of bioorganic chemistry. The strategic use of protected amino acids is fundamental to these processes, and Cesium 2-((tert-butoxycarbonyl)amino)acetate offers specific advantages in this domain.
Solution-Phase Peptide Synthesis (SPPS)
Solution-phase peptide synthesis (SPPS), the classical approach to peptide construction, involves the sequential coupling of amino acids in a homogenous reaction mixture. While effective, this method can be labor-intensive due to the need for purification of the intermediate peptide at each step. The use of N-protected amino acids, such as those with the tert-butyloxycarbonyl (Boc) group, is standard practice to prevent unwanted side reactions.
The application of this compound in solution-phase synthesis is not as extensively documented as its role in solid-phase techniques. However, the principles of using protected amino acid salts can be extrapolated. The cesium salt of a Boc-amino acid can act as a nucleophile in esterification or coupling reactions. The increased nucleophilicity of the carboxylate anion, facilitated by the large and soft cesium cation, can promote efficient reaction under mild conditions. This property is advantageous in minimizing side reactions that can occur at higher temperatures or with more reactive reagents.
Solid-Phase Peptide Synthesis (SPPS) Compatibility and Advantages
Solid-phase peptide synthesis (SPPS) revolutionized the field by anchoring the growing peptide chain to an insoluble resin support, thereby simplifying the purification process to simple filtration and washing steps. A critical step in SPPS is the efficient and clean attachment of the first amino acid to the resin. It is in this context that this compound demonstrates significant utility.
The use of cesium salts of Boc-amino acids for the esterification of chloromethylated resins, such as the Merrifield resin, is a widely adopted method known as the Gisin method. This technique offers several advantages over other esterification procedures:
Mild Reaction Conditions: The esterification can be carried out under relatively mild conditions, typically by heating the cesium salt with the resin in a suitable solvent like dimethylformamide (DMF). This gentler approach helps to prevent the degradation of sensitive amino acids and the resin itself.
Reduced Side Reactions: The Gisin method is known to minimize the occurrence of side reactions, such as the formation of quaternary ammonium (B1175870) salts, which can occur when using tertiary amines as catalysts.
High Efficiency: The reaction generally proceeds with high efficiency, leading to a good loading of the first amino acid onto the resin.
The table below summarizes typical conditions for the attachment of a Boc-amino acid cesium salt to a Merrifield resin.
| Parameter | Condition | Purpose |
| Reagent | Cesium salt of Boc-amino acid | Provides the first amino acid to be attached to the resin. |
| Resin | Chloromethylated polystyrene (Merrifield resin) | Solid support for peptide synthesis. |
| Solvent | Dimethylformamide (DMF) | Solubilizes the cesium salt and swells the resin. |
| Temperature | Typically 50-60°C | Promotes the esterification reaction. |
| Reaction Time | Several hours to overnight | To ensure complete reaction. |
Strategies for Minimizing Racemization in Peptide Coupling
Racemization, the loss of stereochemical integrity at the alpha-carbon of an amino acid, is a significant challenge in peptide synthesis. This can occur during the activation of the carboxylic acid group for coupling, leading to the formation of diastereomeric peptides that are often difficult to separate.
Several strategies are employed to minimize racemization during peptide coupling:
Urethane-type Protecting Groups: The use of urethane-based Nα-protecting groups, such as Boc and Fmoc, is known to suppress racemization. The electronic properties of the urethane (B1682113) moiety reduce the acidity of the α-proton, making it less susceptible to abstraction.
Coupling Reagents: The choice of coupling reagent is critical. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are commonly used in conjunction with carbodiimides to form active esters that are less prone to racemization.
Reaction Conditions: Careful control of reaction conditions, such as temperature and the choice of base, is essential. Lower temperatures and the use of non-nucleophilic, sterically hindered bases can help to reduce the rate of racemization. nih.gov
While the use of this compound is primarily associated with the initial attachment to the resin, the principles of maintaining chiral purity are paramount throughout the synthesis. There is, however, no direct evidence in the reviewed literature to suggest that the cesium cation itself plays a specific role in minimizing racemization during the subsequent peptide coupling steps. The suppression of racemization is more directly influenced by the protecting group and the coupling methodology employed.
Synthesis of Diverse Amino Acid Derivatives and Analogues
The versatility of protected amino acids extends beyond their direct use in peptide synthesis. They serve as valuable starting materials for the creation of a wide array of amino acid derivatives and analogues, which are crucial for developing novel peptides and peptidomimetics with enhanced properties.
Functionalization of Side Chains
While glycine (B1666218), the amino acid corresponding to this compound, does not have a side chain, the principles of using protected amino acids as building blocks are broadly applicable to the synthesis of more complex amino acid derivatives. The Boc protecting group is stable under a variety of reaction conditions, allowing for selective modifications at other parts of the molecule. For other amino acids, the cesium salt can facilitate reactions, such as alkylation or arylation, at the carboxyl group, while the Boc group protects the amine. This allows for the synthesis of a diverse range of non-natural amino acids that can be subsequently incorporated into peptides to modulate their structure and function.
Incorporation into Modified Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The synthesis of peptidomimetics often involves the use of non-standard amino acids or the replacement of the peptide backbone with other chemical moieties.
Although specific examples detailing the direct use of this compound in the synthesis of complex peptidomimetics are not prevalent in the literature, its role as a precursor to Boc-glycine is fundamental. Boc-glycine can be incorporated into various peptidomimetic scaffolds. For instance, it can be used in the synthesis of peptoids, which are oligomers of N-substituted glycine units. The availability of Boc-glycine, facilitated by precursors like its cesium salt, is therefore crucial for the development of these modified structures.
Catalytic and Stoichiometric Reagent in Specific Transformations
The utility of this compound spans both stoichiometric and catalytic roles, primarily functioning as a potent nucleophile and a mild base. The cesium counterion enhances the solubility of the carboxylate in organic solvents and increases its nucleophilicity, creating a "naked anion" effect. This allows for reactions to proceed under milder conditions with high efficiency, often avoiding the harsh reagents that can compromise sensitive functional groups.
A significant application of this compound is in the chemoselective functionalization of molecules, where a specific functional group is modified in the presence of others.
One of the most well-documented uses is in the initial anchoring of the first amino acid in solid-phase peptide synthesis (SPPS). The cesium salt of a Boc-protected amino acid provides a highly effective method for esterification onto chloromethylated polystyrene supports, commonly known as Merrifield resins. sigmaaldrich.compeptide.comchempep.com This method is prized for its mild conditions, which minimize side reactions like quaternization of the amine and ensure a racemization-free attachment, which is critical for peptide integrity. chempep.com The process involves a simple nucleophilic substitution where the Boc-glycinate displaces the chloride on the resin. peptide.com
Interactive Table: Anchoring Boc-Glycine to Merrifield Resin
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| This compound | Merrifield Resin (Chloromethylated Polystyrene) | DMF, 50°C, 24h | Boc-Gly-O-Resin | High |
Furthermore, the principle of using cesium bases to achieve high chemoselectivity extends to other transformations, such as the direct N-alkylation of primary amines. nih.govacs.org Research has demonstrated a pronounced "cesium effect," where cesium bases promote mono-N-alkylation while suppressing the common side reaction of overalkylation that leads to tertiary amines. nih.govscispace.comsemanticscholar.orgresearchgate.net When applied to amino acid derivatives, this method exclusively affords the desired secondary amines, which are valuable precursors in the synthesis of peptidomimetics. nih.govacs.org
Interactive Table: Chemoselective Mono-N-Alkylation
| Amine Substrate | Alkylating Agent | Cesium Base | Selectivity (Mono:Di) | Application |
| Primary Amine | Alkyl Bromide | CsOH / Cs₂CO₃ | >9:1 | Secondary Amine Synthesis |
| Amino Acid Derivative | Alkyl Sulfonate | Cesium Base | Exclusive Mono-alkylation | Peptidomimetic Synthesis |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are powerful tools for generating molecular diversity. mdpi.com N-protected amino acids are frequently used as the carboxylic acid component in isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR). nih.govnih.gov
The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov When an α-amino acid is used, it can serve as both the amine and the carboxylic acid source, leading to a Ugi 5-center-4-component reaction (U-5C-4CR) that produces complex peptide-like structures. mdpi.com this compound is an ideal synthon for these reactions. It provides the required carboxylate nucleophile in a soluble and reactive form, facilitating the key step of intercepting the nitrilium intermediate. nih.gov The mild, often neutral conditions of MCRs are compatible with the Boc protecting group, allowing for the creation of diverse libraries of pseudo-peptides and other complex scaffolds with high efficiency and atom economy. researchgate.net
Interactive Table: Role in a Ugi-type Multicomponent Reaction
| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Product Scaffold |
| R¹-CHO | R²-NH₂ | This compound | R³-NC | α-acylamino carboxamide |
| R¹-CHO | α-Amino Acid (e.g., L-Valine) | (Internal) | R³-NC | 1,1'-iminodicarboxylic acid derivative |
Contributions to Chiral Pool Synthesis and Enantiopure Building Blocks
Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. uevora.pt Amino acids represent a cornerstone of the chiral pool, providing a diverse set of chiral building blocks for asymmetric synthesis. researchgate.netacs.orglibretexts.org
While glycine itself is achiral, the methodologies developed using this compound are directly applicable to its chiral amino acid counterparts (e.g., cesium Boc-alaninate, cesium Boc-phenylalaninate). The preparation of an N-protected amino acid cesium salt is a general and crucial step for activating these chiral building blocks for subsequent transformations. researchgate.net
The primary contribution of the cesium salt methodology in this context is the preservation of stereochemical integrity. Many synthetic operations risk racemizing the sensitive α-carbon of an amino acid. However, the use of cesium salts for esterification and coupling reactions, such as the attachment to a Merrifield resin, proceeds under exceptionally mild conditions. peptide.comchempep.compeptide.com This ensures that the chirality of the amino acid building block is faithfully transferred from the starting material to the final product. This conservation of enantiopurity is paramount in the synthesis of pharmaceuticals and other biologically active molecules, where stereochemistry dictates function. libretexts.org By providing a gentle yet effective means of incorporating these fundamental chiral units, the cesium salt strategy is an indispensable tool in the construction of enantiopure complex molecules.
Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For Cesium 2-((tert-butoxycarbonyl)amino)acetate, both ¹H and ¹³C NMR would provide critical information about its molecular structure.
Advanced ¹H and ¹³C NMR Techniques for Complex Mixtures and Diastereomeric Ratios
In the context of synthesizing or utilizing this compound, complex reaction mixtures may arise. Advanced 1D and 2D NMR techniques are crucial for identifying the target compound and any byproducts or intermediates.
¹H NMR Spectroscopy: The proton NMR spectrum of the 2-((tert-butoxycarbonyl)amino)acetate anion would be expected to show distinct signals for the protons of the tert-butyl group and the α-methylene group of the glycine (B1666218) moiety. The tert-butyl group would present as a sharp singlet, typically around 1.4 ppm, due to the magnetic equivalence of the nine protons. The methylene (B1212753) protons adjacent to the nitrogen would appear as a doublet, split by the N-H proton, or a singlet if proton exchange is rapid. The N-H proton itself would likely appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. Key expected signals would include those for the quaternary and methyl carbons of the tert-butoxycarbonyl (Boc) group, the carbonyl carbon of the Boc group, the α-carbon of the glycine moiety, and the carboxylate carbon. The chemical shifts of these carbons provide a fingerprint of the molecule's carbon skeleton. For instance, in related N-Boc amino acids, the carbonyl carbon of the Boc group resonates around 155 ppm, while the carboxylate carbon appears further downfield, typically above 170 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for the 2-((tert-butoxycarbonyl)amino)acetate Anion
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (Boc) | ~28 | Quartet |
| C(CH₃)₃ (Boc) | ~80 | Singlet |
| α-CH₂ | ~45 | Triplet |
| C=O (Boc) | ~156 | Singlet |
| COO⁻ | >170 | Singlet |
Note: These are predicted values based on typical ranges for N-Boc protected amino acids and may vary in the actual cesium salt.
Deuterium (B1214612) Labeling Studies for Mechanistic Insights
Deuterium labeling is a powerful technique to trace reaction mechanisms. For reactions involving this compound, selectively replacing protons with deuterium atoms at specific positions can help elucidate reaction pathways. For example, deuterating the α-carbon could help determine if this position is involved in a rate-determining step by observing any kinetic isotope effects.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Pathway Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to determine its exact mass, which can be compared to the calculated theoretical mass. This technique is also invaluable for identifying intermediates and products in a reaction mixture, thereby helping to confirm proposed reaction pathways. The expected molecular ion in a positive ion mode ESI-HRMS would likely be [M+H]⁺ or [M+Cs]⁺, where M is the 2-((tert-butoxycarbonyl)amino)acetate anion.
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the C=O bonds of the carbamate (B1207046) and carboxylate groups, and the C-O bonds. The stretching frequency of the carboxylate (COO⁻) group is particularly diagnostic and typically appears as a strong band in the region of 1610-1550 cm⁻¹, which is at a lower wavenumber than the C=O stretch of a carboxylic acid (~1700 cm⁻¹). The C=O stretch of the Boc protecting group would be expected around 1690 cm⁻¹. Monitoring the appearance or disappearance of these key bands can be used to follow the progress of a reaction.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (carbamate) | 3300-3500 | Medium |
| C-H Stretch (alkyl) | 2850-3000 | Medium-Strong |
| C=O Stretch (Boc) | ~1690 | Strong |
| C=O Stretch (carboxylate) | 1550-1610 | Strong |
| C-O Stretch | 1000-1300 | Strong |
X-ray-based Spectroscopic Techniques for Understanding Cesium's Chemical Environment and Interactions (e.g., XPS, XAS)
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful surface-sensitive techniques that can provide information about the elemental composition, chemical state, and local atomic environment of the cesium ion in this compound.
XPS: This technique would be used to identify the elements present and their oxidation states. The binding energies of the core-level electrons of cesium (e.g., Cs 3d), oxygen (O 1s), nitrogen (N 1s), and carbon (C 1s) would be measured. The precise binding energy of the Cs 3d peak can provide insights into the ionic character of the cesium-carboxylate bond. For instance, a study on cesium ions on lead silicate (B1173343) glasses showed the Cs 3d₅/₂ peak at approximately 724.5 eV. researchgate.net
XAS: This technique can probe the local geometric and electronic structure around the cesium atom. Specifically, Extended X-ray Absorption Fine Structure (EXAFS) can determine the coordination number and distances of the neighboring atoms (primarily oxygen from the carboxylate group) to the cesium ion. This information is crucial for understanding the nature of the ionic interaction in the solid state.
Crystallographic Studies for Solid-State Structure and Intermolecular Interactions
To date, the single-crystal X-ray diffraction structure of this compound has not been reported in the Cambridge Structural Database. Such a study would provide definitive information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. It would reveal how the cesium cations and the 2-((tert-butoxycarbonyl)amino)acetate anions pack in the crystal lattice and would detail the coordination environment of the cesium ion, which is expected to interact with the oxygen atoms of the carboxylate group.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules, including bond properties, charge distribution, and molecular orbitals. For Cesium 2-((tert-butoxycarbonyl)amino)acetate, DFT calculations can elucidate the nature of the interaction between the cesium cation (Cs⁺) and the 2-((tert-butoxycarbonyl)amino)acetate anion.
Studies on similar systems, such as other alkali metal salts of amino acids, have utilized DFT to analyze how the cation influences the electronic and structural properties of the amino acid. For instance, DFT calculations on lithium, sodium, and potassium salts of cysteine and proline have shown that the size of the alkali metal cation affects the total dipole moment, the HOMO-LUMO band gap, and the vibrational frequencies of the carboxyl group. orientjchem.orgrscollege.ac.in Reactive chemicals are often indicated by a high total dipole moment and a low HOMO-LUMO energy gap. orientjchem.orgrscollege.ac.in It is expected that this compound would follow similar trends, with the large, soft cesium cation significantly polarizing the electron density of the carboxylate group.
DFT has also been employed to calculate gas-phase cesium cation affinities (CsCAs) and basicities (CsCBs) for a range of organic molecules, including carboxylates and phenolates, to understand the interaction of Cs⁺ with soil organic matter. acs.org These studies reveal that the strongest affinities are for anions, with CsCAs being 4-5 times higher than for their neutral counterparts. acs.org This strong electrostatic interaction is central to the stability and reactivity of cesium salts.
The electronic structure of cesium-containing materials has been investigated using various DFT functionals to determine which provides the most accurate results. researchgate.net Such foundational work is crucial for ensuring the reliability of theoretical predictions for more complex systems like this compound. DFT can also be used to predict reactivity parameters for amino acids, which can be extrapolated to their cesium salts to understand how the presence of the cation might alter their chemical behavior. researchgate.net
| Property | Trend with Increasing Cation Size (Li⁺ to K⁺/Cs⁺) | Predicted Implication for this compound |
|---|---|---|
| Total Dipole Moment (TDM) | Increases | High polarity, influencing solubility and intermolecular interactions. |
| HOMO-LUMO Band Gap (ΔE) | Decreases | Higher chemical reactivity compared to salts with smaller cations. orientjchem.orgrscollege.ac.in |
| C=O Vibrational Frequency | Shifts to lower wavenumbers | Weakening of the carbonyl bond due to coordination with the cation. |
| Hydration Free Energy | Becomes less negative | Weaker interaction with water molecules compared to smaller cations. rscollege.ac.in |
Molecular Dynamics (MD) Simulations of Cesium-Containing Systems
Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of molecular systems, providing insights into dynamic processes such as solvation, coordination, and conformational changes.
The coordination of cesium ions with carboxylate groups is a key aspect of the structure of this compound. In the solid state, cesium carboxylate complexes can exhibit various coordination geometries, including distorted octahedral and unusual planar hexagonal arrangements, stabilized by bridging carboxylate oxygens. researchgate.net In solution, MD simulations can explore the dynamic nature of this coordination, including the potential for both direct contact ion pairing and solvent-separated ion pairing. The large size and low charge density of the cesium ion lead to a relatively low hydration energy, which is a key factor in its chemical behavior. researchgate.net
| Parameter | Typical Findings for Cs⁺ | Relevance to this compound |
|---|---|---|
| Coordination Number | Varies with solvent and counter-ion; typically 6-8 in water. | Determines the local structure around the cesium ion in solution. |
| Solvation Free Energy | Relatively low compared to smaller alkali metals. researchgate.net | Influences solubility and the equilibrium between different ion-pair states. |
| Ion-Solvent Distances | Longer than for smaller cations due to larger ionic radius. | Affects the strength of ion-solvent interactions. |
| Residence Time of Solvent Molecules | Generally shorter, indicating more dynamic solvation shell. | Relates to the lability of coordinated solvent molecules. |
Cesium salts, particularly cesium carbonate and cesium carboxylates, are known to be effective bases and promoters in a variety of organic reactions, a phenomenon often referred to as the "cesium effect". rsc.orgresearchgate.netresearchgate.net Computational studies have begun to unravel the origins of this effect. For example, in cesium carbonate-promoted reactions, DFT calculations have shown that the cesium ion can alter the reaction pathway by selectively stabilizing certain transition states. rsc.org A computational study comparing cesium and sodium ions in a cross-coupling reaction revealed that the cesium-coordinated intermediate favored an attack on an ester carbon, while the sodium-coordinated species favored an attack on a ketone carbon, leading to different products. rsc.orgresearchgate.netresearchgate.net This selectivity is attributed to the ability of the larger cesium ion to be more effectively accommodated in a specific transition state geometry. rsc.org
While this compound itself is not typically considered a catalyst, the insights from these studies are relevant to understanding its reactivity. The cesium cation can coordinate to substrates in a reaction mixture, influencing their conformation and electronic properties, and thereby affecting the energy landscape of the reaction.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Reaction Systems
For large and complex systems, such as a reaction occurring in a solvent or within an enzyme active site, a full quantum mechanical treatment can be computationally prohibitive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by treating the electronically active part of the system (e.g., the reacting molecules) with a high-level QM method, while the surrounding environment (e.g., solvent molecules) is treated with a more computationally efficient MM force field. uiuc.edumdpi.comnih.govrsc.orgnih.govresearchgate.net
A QM/MM approach could be applied to study a reaction involving this compound in solution. The QM region would include the cesium salt, the substrate, and any other molecules directly involved in bond-breaking or bond-forming events. The MM region would consist of the bulk solvent. This approach would allow for an accurate description of the electronic changes during the reaction while still accounting for the influence of the solvent environment. Such simulations could provide detailed information about the reaction mechanism, including the structures of intermediates and transition states, and the associated energy barriers. nih.govrsc.org
Prediction of Reaction Pathways and Transition States
A primary goal of computational chemistry is the prediction of reaction mechanisms, which involves mapping out the potential energy surface to identify the lowest energy pathway from reactants to products. escholarship.orgcecam.orgresearchgate.net This pathway proceeds through one or more transition states, which are saddle points on the potential energy surface. ucsb.edu Locating these transition states and calculating their energies allows for the determination of the activation energy of the reaction, which is a key factor in determining the reaction rate. ucsb.edue3s-conferences.orgyoutube.com
For reactions involving this compound, computational methods can be used to explore various possible reaction pathways. acs.orgnih.gov For example, in a nucleophilic substitution reaction where the 2-((tert-butoxycarbonyl)amino)acetate anion acts as the nucleophile, DFT calculations can be used to model the approach of the anion to the electrophile, the formation of the transition state, and the departure of the leaving group. These calculations can help to rationalize experimental observations, such as reaction yields and stereoselectivity, and can also be used to predict the outcome of new, untested reactions. nih.gov The explicit inclusion of the cesium cation in these models is crucial, as its coordination to the reactants and transition state can significantly impact the calculated energy barriers. rsc.org
Future Directions and Emerging Research Areas in Cesium 2 Tert Butoxycarbonyl Amino Acetate Chemistry
Development of More Sustainable and Atom-Economical Synthetic Protocols
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on minimizing waste and environmental impact. For Cesium 2-((tert-butoxycarbonyl)amino)acetate, future research will likely target the development of more sustainable and atom-economical synthetic protocols.
Current methods for the synthesis of N-protected amino acids often involve the use of large quantities of organic solvents and protecting groups that contribute to a high process mass intensity (PMI). nih.gov Future synthetic strategies for this compound could focus on:
Solvent-Free or Green Solvent Methodologies: Research into solid-state synthesis using techniques like ball milling has shown promise for the N-protection of amino acids, offering an eco-friendly, solvent-free alternative to traditional solution-phase methods. acs.org The adoption of water-based synthesis systems is another key area of development, aiming to replace hazardous organic solvents. creative-peptides.comoxfordglobal.com
Alternative Protecting Groups: While the tert-butoxycarbonyl (Boc) group is widely used, research is ongoing into more sustainable protecting groups that are more easily cleaved or can be recycled. For instance, the development of water-compatible protecting groups like 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) enables peptide assembly under aqueous conditions. semanticscholar.orgresearchgate.netnih.gov
Catalytic Approaches: Moving from stoichiometric to catalytic methods for the introduction of the Boc protecting group would significantly improve atom economy. While cesium salts like cesium carbonate are known to catalyze various organic reactions, their specific application in streamlining the synthesis of this compound warrants further investigation. researchgate.net
Table 1: Comparison of Potential Synthetic Protocols for N-Protected Amino Acids
| Protocol | Advantages | Disadvantages | Relevance to this compound |
| Classical Solution-Phase Synthesis | Well-established, versatile | High solvent usage, potential for waste generation | Current likely method of production |
| Ball Milling (Solvent-Free) | Eco-friendly, reduced waste | Scalability challenges, potential for mechanical degradation | High potential for a greener synthesis route |
| Aqueous-Phase Synthesis | Use of non-toxic solvent (water) | Requires water-compatible reagents and protecting groups | Feasible with modifications to the protecting group strategy |
| Catalytic N-Protection | High atom economy, reduced reagent usage | Catalyst development and optimization required | A key area for future research to improve sustainability |
Exploration of Novel Reaction Catalysis and Selectivity Enhancement
The presence of the cesium cation in this compound suggests a significant, yet largely unexplored, potential for its use in catalysis. The "cesium effect," a phenomenon where cesium salts enhance reaction rates and yields, is well-documented in organic synthesis. inno-chem.com.cnsemanticscholar.orgnih.govemory.edu This effect is attributed to the large ionic radius, low charge density, and high polarizability of the cesium ion. inno-chem.com.cn
Future research could explore the catalytic activity of this compound in various transformations:
Base-Mediated Reactions: Cesium carbonate and cesium acetate (B1210297) are effective bases in a range of reactions, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig amination), N-alkylation, and O-alkylation. inno-chem.com.cnsamaterials.com this compound could serve as a soluble, mild base with a sterically hindered carboxylate, potentially offering unique selectivity in reactions involving sensitive functional groups. inno-chem.com.cn
Peptide Coupling: Cesium carbonate has been employed to enhance yield and selectivity in certain peptide bond formations. samaterials.com The bifunctional nature of this compound (a protected amino acid and a cesium salt) could make it a novel coupling reagent or additive in peptide synthesis, potentially minimizing racemization.
Asymmetric Catalysis: The cesium cation can influence the stereochemical outcome of reactions. Investigating this compound as a component in asymmetric catalysis, either as a co-catalyst or as part of a chiral ligand system, could lead to new methods for enantioselective synthesis.
Table 2: Potential Catalytic Applications of this compound
| Reaction Type | Potential Role of the Compound | Expected Advantage |
| Cross-Coupling Reactions | Mild base | Improved solubility and selectivity with sensitive substrates |
| Alkylation Reactions | Base and nucleophile source | Controlled mono-alkylation due to steric hindrance |
| Peptide Synthesis | Coupling additive | Enhanced reaction rates and suppression of side reactions |
| Michael Addition | Catalyst | Potential for unique reactivity and selectivity profiles |
Integration into Automated Synthesis Platforms and High-Throughput Methodologies
The progression of chemical synthesis towards automation and high-throughput methodologies is a key driver of innovation in drug discovery and materials science. creative-peptides.com The physical and chemical properties of this compound could make it a valuable component in these advanced platforms.
Flow Chemistry: Automated flow chemistry systems offer precise control over reaction conditions and enable the rapid synthesis of compound libraries. durham.ac.ukresearchgate.netpentelutelabmit.com The solubility of cesium salts like cesium acetate in organic solvents is often superior to that of other alkali metal salts, which is a significant advantage in flow systems where precipitation can be problematic. inno-chem.com.cnbiofuranchem.com Research into the use of this compound in flow-based peptide synthesis or other continuous manufacturing processes could lead to more efficient and scalable production methods. chimia.chmit.edu
High-Throughput Screening: As a building block or catalyst, this compound could be integrated into high-throughput screening platforms to rapidly evaluate its impact on a wide range of chemical reactions. This would accelerate the discovery of new applications and optimize reaction conditions.
Design of Next-Generation Amino Acid Building Blocks
Non-canonical amino acids (ncAAs) are powerful tools for creating peptides and proteins with novel structures and functions. mdpi.comnih.govunivie.ac.atnih.gov this compound can be viewed as a precursor for the development of more complex, next-generation amino acid building blocks.
Functionalized Glycine (B1666218) Derivatives: Glycine is the simplest amino acid, and its derivatives are of great interest. This compound could serve as a versatile starting material for the synthesis of a wide array of substituted glycines. The cesium salt's reactivity could be harnessed to introduce various functional groups at the α-carbon, leading to novel ncAAs with unique properties.
Peptidomimetics: The incorporation of ncAAs is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of peptides but have improved stability and bioavailability. mdpi.comnih.gov Building blocks derived from this compound could be used to create peptidomimetics with enhanced therapeutic properties.
Computational Design: Advances in computational protein design allow for the in silico development of proteins with novel functions. asu.edunih.govtugraz.atfredhutch.org These computational methods could be used to predict the optimal structures of ncAAs derived from this compound for specific applications, guiding their synthesis and incorporation into proteins.
Advanced Spectroscopic Probes for In Situ Mechanistic Studies
A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective chemical processes. In situ and operando spectroscopy, which involve monitoring reactions as they occur in real-time, are powerful techniques for gaining mechanistic insights. wikipedia.orgresearchgate.netuu.nlnih.gov
Probing the Cesium Effect: While the "cesium effect" is widely recognized, the precise molecular interactions responsible for it are not always fully understood. Advanced spectroscopic techniques could be used to study reactions involving this compound at a molecular level. For example, in situ NMR or IR spectroscopy could be used to observe the coordination of the cesium ion to reactants and transition states, providing direct evidence for its role in catalysis. researchgate.netrsc.org
Reaction Monitoring in Automated Systems: Spectroscopic probes are essential components of automated synthesis platforms, allowing for real-time monitoring of reaction progress and purity. The development of methods for the in situ analysis of reactions involving this compound would facilitate its integration into these systems and enable rapid optimization.
Future research in this area will likely involve a combination of spectroscopic techniques to build a comprehensive picture of the reaction dynamics.
Table 3: Spectroscopic Techniques for Mechanistic Studies
| Technique | Information Gained | Potential Application for this compound |
| NMR Spectroscopy | Structural information, reaction kinetics, intermediate identification | Elucidating the coordination environment of the cesium ion |
| IR/Raman Spectroscopy | Vibrational modes of functional groups, bond formation/breaking | Monitoring the conversion of starting materials to products in real-time |
| UV-Vis Spectroscopy | Electronic transitions, concentration of species | Quantifying reaction rates and detecting colored intermediates |
| Mass Spectrometry | Molecular weight of reactants, intermediates, and products | Identifying transient species in catalytic cycles |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing cesium 2-((tert-butoxycarbonyl)amino)acetate, and how can reaction efficiency be monitored?
- Methodology : The compound is synthesized via deprotonation of the corresponding carboxylic acid derivative using cesium hydroxide (CsOH). For example, cesium (tert-butyl)oxy-2-oxoacetate was prepared by reacting tert-butyl ethyl oxalate with 1 M aqueous CsOH in THF (0.1 M concentration) at room temperature, yielding 86% product .
- Monitoring : Reaction progress can be tracked using thin-layer chromatography (TLC) with appropriate eluents (e.g., ethyl acetate/hexane mixtures) and confirmed via <sup>1</sup>H/<sup>13</sup>C NMR or mass spectrometry (HRMS) .
Q. How is the structural identity of this compound validated in academic research?
- Analytical Techniques :
- NMR Spectroscopy : <sup>1</sup>H NMR (DMSO-<i>d</i>6) shows characteristic peaks for the tert-butyl group (δ 1.37 ppm) and carbonyl carbons (δ 167.5–163.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M + Na]<sup>+</sup> at <i>m/z</i> 300.9451) .
- X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., monoclinic P21/n space group) and hydrogen bonding patterns can resolve stereochemistry .
Q. What safety precautions are critical when handling cesium salts in synthesis?
- Hazards : Cesium salts may cause respiratory irritation (H335) and skin/eye irritation (H315/H319) .
- Protocols :
- Use fume hoods and personal protective equipment (gloves, goggles).
- Store in sealed containers at room temperature, avoiding moisture .
- Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling this compound with peptide backbones or heterocycles?
- Catalytic Systems : Use carbodiimides (e.g., DCC) or uronium salts (HBTU) to activate the carboxylate group for amide bond formation .
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility and reaction rates. For example, THF (0.1 M) was effective in cesium oxalate synthesis .
- Temperature Control : Reactions at 0–25°C minimize side reactions (e.g., Boc group cleavage) .
Q. What strategies resolve solubility challenges during purification of tert-butoxycarbonyl-protected cesium salts?
- Solvent Systems :
- Chloroform or DMSO (for initial dissolution) .
- Recrystallization from methanol/water mixtures improves purity .
Q. How can researchers address discrepancies in reported biological activities of Boc-protected amino acid derivatives?
- Case Study : Benzyl 2-((tert-butoxycarbonyl)amino)acetate showed antimicrobial activity in some studies but not others.
- Troubleshooting :
- Validate purity via HPLC (>98%) and adjust assay conditions (e.g., bacterial strain variability) .
- Compare stereochemical outcomes: Racemization during synthesis may reduce efficacy .
Q. What mechanistic insights guide the design of this compound derivatives for targeted drug delivery?
- Functionalization : Introduce fluorinated cyclobutyl groups (e.g., 3,3-difluorocyclobutyl) to enhance metabolic stability and binding affinity .
- Pro-drug Strategies : Hydrolyze the cesium counterion in vivo to release the active carboxylic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
